2-amino-4-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-{4-chloro-2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-amino-4-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-{4-chloro-2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-{4-chloro-2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process may include:
Friedel-Crafts Acylation: Introduction of acyl groups to aromatic rings using acyl chlorides and a Lewis acid catalyst.
Nitration: Introduction of nitro groups to aromatic rings using a mixture of concentrated nitric and sulfuric acids.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a metal catalyst.
Bromination: Introduction of bromine atoms to aromatic rings using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, forming corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs.
Antimicrobial Agents: Exploration for antimicrobial properties.
Industry
Materials Science: Use in the development of new materials with unique properties.
Polymer Chemistry: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2-amino-4-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-{4-chloro-2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Known for its nonlinear optical properties.
Methyl 3-(2-amino-4-bromophenoxy)benzoate: Used in proteomics research.
Uniqueness
2-amino-4-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-{4-chloro-2-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C32H28BrClN4O5 |
---|---|
Molecular Weight |
663.9g/mol |
IUPAC Name |
2-amino-4-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-1-(4-chloro-2-nitrophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C32H28BrClN4O5/c1-32(2)14-26-30(27(39)15-32)29(23(16-35)31(36)37(26)24-10-7-21(34)13-25(24)38(40)41)18-4-11-28(42-3)19(12-18)17-43-22-8-5-20(33)6-9-22/h4-13,29H,14-15,17,36H2,1-3H3 |
InChI Key |
BJEHRSKOMNIVNU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Br)C(=O)C1)C |
Origin of Product |
United States |
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